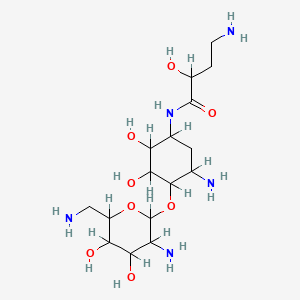
Butirosamine
Description
Butirosamine is a critical structural component of the aminoglycoside antibiotic Butirosin B, which belongs to a class of antibiotics known for their activity against Gram-negative bacteria. Chemically, this compound is defined as 4-amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2,3-dihydroxycyclohexyl}-2-hydroxybutanamide (CAS: 50474-68-5) . It features a streptamine-derived core modified with a 4-amino-2-hydroxybutanamide side chain and glycosidic linkages to 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl and β-D-ribofuranosyl groups . This unique structure contributes to its antibacterial properties by enabling ribosomal binding and interference with protein synthesis in susceptible pathogens.
Properties
CAS No. |
50474-68-5 |
|---|---|
Molecular Formula |
C16H33N5O8 |
Molecular Weight |
423.46 g/mol |
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C16H33N5O8/c17-2-1-7(22)15(27)21-6-3-5(19)14(13(26)10(6)23)29-16-9(20)12(25)11(24)8(4-18)28-16/h5-14,16,22-26H,1-4,17-20H2,(H,21,27) |
InChI Key |
HBJPTJYMDQDYRR-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butirosamine; Z-1159-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butirosamine shares structural and functional similarities with other aminoglycosides, particularly those derived from streptamine or 2-deoxystreptamine cores. Below is a detailed analysis of its key distinctions and parallels with related compounds.
Butirosin B
This compound is a substructure of Butirosin B (CAS: 34291-03-7), which comprises a streptamine backbone modified with:
- A 4-amino-2-hydroxybutanamide group at the N1 position.
- A 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety at the O4 position.
- A β-D-ribofuranosyl group at the O5 position .
Key Differences :
- This compound itself lacks the full glycosidic assembly of Butirosin B, which is essential for the latter’s broader-spectrum activity.
- The ribofuranosyl group in Butirosin B enhances solubility and bacterial membrane penetration, a feature absent in isolated this compound .
Neomycin A Derivatives
This compound is chemically analogous to L-N(sup 1)-(4-Amino-2-hydroxybutyryl)neomycin A (CAS: 50474-68-5), a semisynthetic derivative of neomycin . Both compounds share:
- A 4-amino-2-hydroxybutyryl side chain.
- A 2-deoxystreptamine core.
Key Differences :
- Neomycin A derivatives typically include additional hexosamine residues (e.g., neosamine C), expanding their antibacterial spectrum compared to this compound’s narrower activity .
- The stereochemistry of the butyryl side chain in this compound (L-configuration) may influence ribosomal binding efficiency compared to D-configured analogs .
Functional and Toxicity Comparisons
Antimicrobial Activity
- This compound: Primarily effective against aerobic Gram-negative bacteria (e.g., E.
- Butirosin B : Exhibits broader activity, including against resistant strains, due to enhanced ribosomal affinity from its sugar moieties .
- Neomycin Derivatives : Target both Gram-negative and Gram-positive bacteria, with neomycin’s additional rings enabling resistance to enzymatic inactivation .
Toxicity Profiles
Research Findings and Gaps
- Structural-Activity Relationship (SAR): The 2,6-diamino sugar in Butirosin B is critical for evading bacterial aminoglycoside-modifying enzymes, a feature absent in this compound .
- Clinical Relevance : Butirosin B’s efficacy against resistant strains highlights the importance of glycosidic modifications, though toxicity remains a limitation .
- Data Gaps : Comparative pharmacokinetic studies between this compound and its parent compound are sparse, necessitating further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


